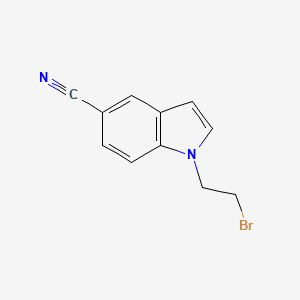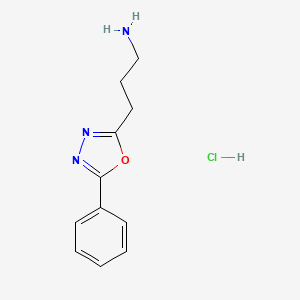
5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD04975752 is a chemical compound identified by its unique MDL number This compound is utilized in various scientific research and industrial applications due to its distinctive chemical properties
Méthodes De Préparation
The preparation of MFCD04975752 involves specific synthetic routes and reaction conditions. One method includes a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method is advantageous as it simplifies the synthesis process and improves yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
MFCD04975752 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Applications De Recherche Scientifique
MFCD04975752 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it may be utilized in studies involving enzyme interactions and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects, such as its role in pain management or antimicrobial activity . Industrial applications include its use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of MFCD04975752 involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting or activating certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
MFCD04975752 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include 2-Hydroxy-2-methylpropiophenone, 1-Hydroxycyclohexyl phenyl ketone, and Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide . These compounds share some structural similarities but differ in their specific chemical properties and applications. MFCD04975752 stands out due to its unique synthesis method and versatile applications in various fields.
Propriétés
Formule moléculaire |
C17H13N3OS |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-yl)-5-imino-1-phenyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H13N3OS/c18-16-15(17-19-12-8-4-5-9-14(12)22-17)13(21)10-20(16)11-6-2-1-3-7-11/h1-9,18,21H,10H2 |
Clé InChI |
JPUMQZVFEMLDSF-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=N)N1C2=CC=CC=C2)C3=NC4=CC=CC=C4S3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


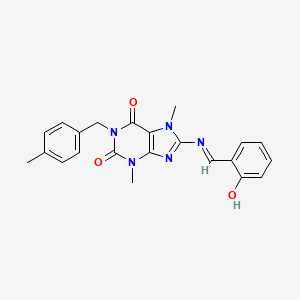
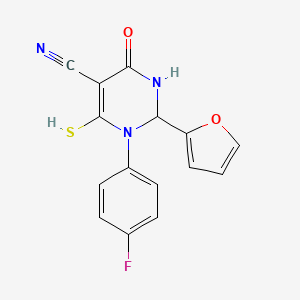
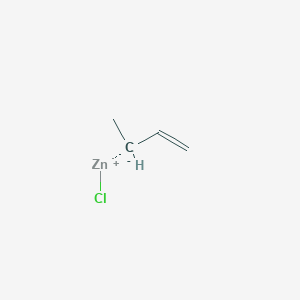
![2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14879318.png)
![2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14879323.png)
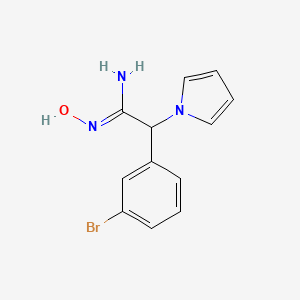
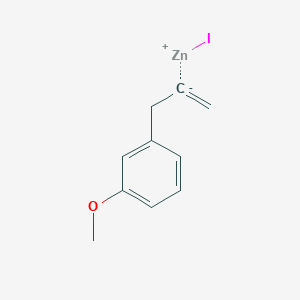
![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)-4,5-dihydrothiazole](/img/structure/B14879335.png)
![2-[(4,4-dimethyl-1,3-oxazolidin-3-yl)carbonyl]-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14879339.png)
![(2Z,5Z)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B14879348.png)
![2-[(4-methylbenzyl)sulfanyl]-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879355.png)
![(2E)-5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14879356.png)
